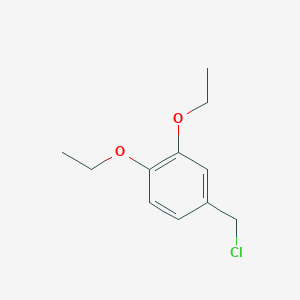

4-Chloromethyl-1,2-diethoxy-benzene

Descripción

BenchChem offers high-quality 4-Chloromethyl-1,2-diethoxy-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromethyl-1,2-diethoxy-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

27472-20-4 |

|---|---|

Fórmula molecular |

C11H15ClO2 |

Peso molecular |

214.69 g/mol |

Nombre IUPAC |

4-(chloromethyl)-1,2-diethoxybenzene |

InChI |

InChI=1S/C11H15ClO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4,8H2,1-2H3 |

Clave InChI |

TXBSWQWDLFJQMU-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CCl)OCC |

SMILES canónico |

CCOC1=C(C=C(C=C1)CCl)OCC |

Origen del producto |

United States |

4-Chloromethyl-1,2-diethoxy-benzene chemical structure and properties

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4-Chloromethyl-1,2-diethoxy-benzene, designed for researchers and drug development professionals.

Core Intermediate for Isoquinoline-Based Phosphodiesterase Inhibitors

Executive Summary

4-Chloromethyl-1,2-diethoxy-benzene (also known as 3,4-Diethoxybenzyl chloride ) is a specialized alkylating agent used primarily in the synthesis of pharmaceutical compounds targeting smooth muscle relaxation. Its structural core—a benzene ring substituted with two ethoxy groups and a reactive chloromethyl moiety—serves as a critical building block for introducing the 3,4-diethoxybenzyl pharmacophore .

This moiety is the defining structural feature of Drotaverine and Ethaverine , drugs that function as phosphodiesterase (PDE) inhibitors and calcium channel blockers. This guide analyzes the compound's physicochemical properties, validates its synthetic pathways, and details its application in medicinal chemistry with rigorous experimental protocols.

Chemical Identity & Structural Analysis[1][2][3]

The compound is a catechol diether derivative characterized by a highly reactive benzylic chloride. The electron-donating ethoxy groups at positions 3 and 4 (relative to the alkyl chain) activate the ring, making the benzylic position susceptible to nucleophilic attack but also prone to polymerization if not stored correctly.

| Property | Data |

| IUPAC Name | 4-(Chloromethyl)-1,2-diethoxybenzene |

| Common Synonyms | 3,4-Diethoxybenzyl chloride; |

| CAS Registry Number | 27472-20-4 |

| Molecular Formula | C |

| Molecular Weight | 214.69 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)CCl)OCC |

| InChI Key | TXBSWQWDLFJQMU-UHFFFAOYSA-N |

Electronic Structure & Reactivity[1]

-

Electronic Effect: The two ethoxy groups (-OEt) are strong

-donors. This electron density is delocalized into the benzene ring, stabilizing the carbocation character at the benzylic position. Consequently, this chloride is significantly more reactive towards nucleophiles (S -

Physical State: While some databases list high melting points (likely referring to derivatives), patent literature and practical handling describe the pure compound as an oil or low-melting solid at room temperature [1, 2].

Physicochemical Properties[1][2][4][5][6][7][8][9][10]

| Parameter | Value | Source/Note |

| Physical State | Oil / Low-melting solid | [1] |

| Boiling Point | 294.4 °C (at 760 mmHg) | Predicted |

| Density | 1.083 g/cm³ | Standard Reference |

| Flash Point | 101.7 °C | Closed Cup |

| Solubility | Soluble in DCM, Toluene, THF; Reacts with water | Hydrolytically unstable |

Synthesis & Production Pathways

Two primary routes exist for the synthesis of 4-Chloromethyl-1,2-diethoxy-benzene. The choice depends on the availability of starting materials (1,2-diethoxybenzene vs. 3,4-diethoxybenzyl alcohol).

Route A: Chloromethylation (Blanc Reaction)

Direct chloromethylation of 1,2-diethoxybenzene using formaldehyde and hydrogen chloride (or ZnCl

-

Pros: One-step from cheap starting material.

-

Cons: High risk of forming bis-chloromethylated byproducts and carcinogenic bis(chloromethyl) ether intermediates.

Route B: Chlorination of Alcohol (Preferred)

Conversion of 3,4-diethoxybenzyl alcohol using Thionyl Chloride (SOCl

Pathway Visualization (Route B)

Figure 1: Synthesis of 3,4-Diethoxybenzyl chloride via nucleophilic substitution using Thionyl Chloride.

Applications in Medicinal Chemistry

The primary utility of 4-Chloromethyl-1,2-diethoxy-benzene is as the alkylating agent to attach the "tail" of isoquinoline-based antispasmodics.

Case Study: Synthesis of Drotaverine (No-Spa)

Drotaverine is a potent PDE4 inhibitor used to treat renal colic and smooth muscle spasms. It is structurally an isoquinoline derivative where the 1-position is substituted with a 3,4-diethoxybenzyl group.[1][2]

Mechanism of Coupling:

-

Alkylation: The 3,4-diethoxybenzyl chloride reacts with a nucleophilic precursor (often a nitrile or an activated isoquinoline intermediate).

-

Cyclization: The resulting intermediate undergoes Bischler-Napieralski cyclization (if building the ring) or direct coupling to the pre-formed isoquinoline core.

Drotaverine Synthesis Workflow

Figure 2: Role of 4-Chloromethyl-1,2-diethoxy-benzene in the multi-step synthesis of Drotaverine [3].

Experimental Protocol: Synthesis of 3,4-Diethoxybenzyl Chloride

Objective: Convert 3,4-diethoxybenzyl alcohol to 3,4-diethoxybenzyl chloride. Scale: 100 mmol.

Reagents

-

3,4-Diethoxybenzyl alcohol: 19.6 g (100 mmol)

-

Thionyl Chloride (SOCl

): 14.3 g (120 mmol) -

Dichloromethane (DCM): 100 mL (Anhydrous)

-

DMF: 0.5 mL (Catalyst)

Methodology

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO

gas. -

Solvation: Dissolve 3,4-diethoxybenzyl alcohol in 80 mL of anhydrous DCM. Add DMF catalyst. Cool the solution to 0–5 °C using an ice bath.

-

Addition: Charge the addition funnel with Thionyl Chloride dissolved in 20 mL DCM. Add dropwise over 30 minutes, maintaining temperature <10 °C. Caution: Exothermic reaction with gas evolution.

-

Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 2 hours. If TLC indicates unreacted alcohol, heat to reflux (40 °C) for 1 hour.

-

Workup: Evaporate the solvent and excess SOCl

under reduced pressure (rotary evaporator). -

Purification: The residue is typically a yellow/brown oil. For high purity, dissolve in toluene and wash with saturated NaHCO

(rapidly, to avoid hydrolysis), dry over MgSO -

Storage: Store under nitrogen at 2–8 °C. The compound is lachrymatory and moisture-sensitive.

Safety & Handling (HSE Profile)

-

Hazards:

-

Storage: Moisture sensitive. Hydrolyses to form HCl and the corresponding alcohol. Store in a cool, dry place under inert gas.

-

PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat. Handle strictly inside a fume hood.

References

-

Takeda Chemical Industries. (2000). Cyclic Compounds and Uses Thereof. EP 1 182 195 A1. European Patent Office. Link (Describes the compound as an oil).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2434831, 4-Chloromethyl-1,2-diethoxy-benzene. Retrieved from .

-

VulcanChem. (2024). Drotaverine Hydrochloride: Structure and Synthesis. Retrieved from .

-

PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. (Analogous protocol). Retrieved from .

Sources

Technical Guide: Solubility & Stability Profiling of 4-Chloromethyl-1,2-diethoxy-benzene

[1][2]

CAS: 27472-20-4

Formula:

Executive Summary

This guide details the solubility profile and physicochemical stability of 4-Chloromethyl-1,2-diethoxy-benzene , a specialized alkylating agent used in pharmaceutical synthesis.[1][2] Unlike inert building blocks, this compound exhibits a critical duality: it is highly soluble in most organic solvents but kinetically unstable in protic media.[2]

Key Technical Insight: The presence of two electron-donating ethoxy groups at the 3 and 4 positions significantly stabilizes the benzylic carbocation intermediate.[1][2] This makes the chloromethyl group highly labile, rendering the compound susceptible to rapid solvolysis (ethanolysis/hydrolysis) in alcohols or wet solvents.[2] Researchers must distinguish between thermodynamic solubility (dissolving) and chemical compatibility (surviving).[2]

Physicochemical Profile & Predicted Properties[5][6][7][8]

Understanding the structural drivers of solubility is essential for selecting the correct solvent system for synthesis or analysis (HPLC/NMR).[2]

| Property | Value / Description | Technical Implication |

| Physical State | Low-melting solid or oil | May require gentle warming to dispense; prone to supercooling.[1][2] |

| Lipophilicity (LogP) | ~2.6 (Predicted) | Highly lipophilic; poor water solubility; high affinity for non-polar solvents.[2] |

| Electronic Effect | +M (Mesomeric) from Ethoxy | Critical: The 3,4-diethoxy pattern donates electron density, weakening the C-Cl bond and accelerating nucleophilic substitution ( |

| Reactivity Class | Benzyl Chloride / Alkyl Halide | Corrosive; Lachrymator; Moisture Sensitive.[2][4] |

Solubility & Compatibility Matrix

The following table categorizes solvents based on both solvation power and chemical inertness.

Core Recommendation: Use Anhydrous Aprotic Solvents[2]

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Low | Preferred for reaction and storage.[1][2] Acid traces in |

| Aromatic | Toluene, Benzene | Good | Low | Ideal for reflux reactions; azeotropic removal of water protects the compound.[2] |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Moderate | Must be anhydrous .[2] Peroxides or wet THF will lead to hydrolysis.[1] |

| Esters | Ethyl Acetate | Good | Low | Good for workup/extraction.[2] Ensure solvent is dry.[1] |

| Alcohols | Methanol, Ethanol, IPA | High (Deceptive) | CRITICAL | DO NOT USE. Rapid conversion to benzyl ethers (solvolysis) occurs.[2] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Low to Moderate | Good for |

| Aqueous | Water, Buffers | Insoluble | High | Rapid hydrolysis to 3,4-diethoxybenzyl alcohol and HCl.[2] |

Mechanism of Instability: The Solvolysis Trap

Researchers often mistake the disappearance of the solid in methanol for stable solubility.[1] In reality, the compound undergoes a rapid transformation.[2] The electron-rich ring facilitates the departure of the chloride ion, forming a resonance-stabilized carbocation which is immediately quenched by the solvent.[1][2]

Diagram 1: Solvolysis Degradation Pathway

This diagram illustrates why protic solvents must be avoided during storage and analysis.

Caption: Mechanism of degradation in protic solvents. The ethoxy groups stabilize the intermediate, accelerating decomposition.[2]

Experimental Protocols

Protocol A: Solubility Screening (Visual Method)

Use this to verify solvent compatibility before scaling up reactions.[2]

-

Preparation: Dry all glassware in an oven at 120°C for 1 hour. Cool in a desiccator.

-

Sample: Weigh 10 mg of 4-Chloromethyl-1,2-diethoxy-benzene into a 2 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., Toluene, DCM).[2]

-

Observation:

-

Stability Check (Crucial): If testing a polar solvent (e.g., Acetonitrile), let stand for 1 hour and re-analyze by TLC (Thin Layer Chromatography) to ensure no baseline spots (hydrolysis products) have formed.[2]

Protocol B: HPLC Sample Preparation

Standard methanol diluents will degrade this analyte, leading to false purity data.[2]

-

Diluent: Use 100% Acetonitrile (HPLC Grade) or Dichloromethane .[2]

-

Concentration: Prepare a 1 mg/mL stock solution.

-

Injection: Inject immediately.

-

Mobile Phase: Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

-

Note: While the mobile phase contains water, the short residence time on the column (minutes) usually prevents significant degradation compared to sitting in a methanol vial for hours.[2]

-

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

Diagram 2: Solvent Selection Workflow

Caption: Decision logic for solvent selection based on experimental intent.

References

-

PubChem. (n.d.).[2][5] 4-(Chloromethyl)-1,2-diethoxybenzene (CID 2434831).[1][2][3][6] National Library of Medicine.[2] Retrieved February 23, 2026, from [Link][2]

-

Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Reference for

reactivity of alkoxy-substituted benzyl chlorides).

Sources

- 1. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 2. 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride | C20H24ClNO4 | CID 12317241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloromethyl-1,2-diethoxy-benzene | C11H15ClO2 | CID 2434831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 5. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-chloromethyl-1,2-diethoxy-benzene (C11H15ClO2) [pubchemlite.lcsb.uni.lu]

4-Chloromethyl-1,2-diethoxy-benzene CAS number and synonyms

Topic: 4-Chloromethyl-1,2-diethoxy-benzene (CAS 27472-20-4) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Strategic Utilization in Medicinal Chemistry and Organic Synthesis

Executive Summary

4-Chloromethyl-1,2-diethoxy-benzene (CAS 27472-20-4), widely recognized in medicinal chemistry as 3,4-Diethoxybenzyl chloride , serves as a critical electrophilic building block. Structurally analogous to the ubiquitous veratryl chloride (3,4-dimethoxybenzyl chloride), this compound offers a more lipophilic profile due to its ethoxy substituents. It is primarily employed as a benzylation reagent to introduce the 3,4-diethoxyphenyl pharmacophore—a moiety pivotal in the synthesis of phosphodiesterase inhibitors (e.g., Drotaverine analogs) and calcium channel blockers.

This guide outlines the compound's physiochemical identity, validated synthesis protocols, and handling requirements, emphasizing its role as a high-reactivity alkylating agent in drug discovery.

Chemical Identity and Properties

Table 1: Physicochemical Profile

| Parameter | Specification |

| Primary Name | 4-Chloromethyl-1,2-diethoxy-benzene |

| Common Synonyms | 3,4-Diethoxybenzyl chloride; |

| CAS Number | 27472-20-4 |

| Molecular Formula | |

| Molecular Weight | 214.69 g/mol |

| Physical State | Off-white to pale yellow crystalline solid (low melting) or oil (depending on purity) |

| Boiling Point | ~294 °C (Predicted at 760 mmHg); often distilled under high vacuum |

| Density | ~1.083 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

| Stability | Moisture sensitive; prone to hydrolysis to form 3,4-diethoxybenzyl alcohol |

Synthesis & Production Methodologies

High-purity synthesis for pharmaceutical applications typically avoids direct chloromethylation (Blanc reaction) due to the formation of carcinogenic bis-chloromethyl ether byproducts and regioselectivity issues. The preferred route is the deoxychlorination of 3,4-diethoxybenzyl alcohol .

Protocol A: Deoxychlorination via Thionyl Chloride (Standard Lab Scale)

Rationale: This method ensures high regiochemical purity and simplifies workup by producing gaseous byproducts (

Reagents:

-

3,4-Diethoxybenzyl alcohol (1.0 equiv)

-

Thionyl Chloride (

) (1.2 equiv) -

Dichloromethane (DCM) (Anhydrous, solvent)

-

Catalytic DMF (Optional, for activation)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck round bottom flask with 3,4-diethoxybenzyl alcohol dissolved in anhydrous DCM (0.5 M concentration) under an inert nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice/water bath to control the exotherm.

-

Addition: Add

dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of the alcohol.

-

Workup: Evaporate the solvent and excess

under reduced pressure (rotary evaporator) at-

Note: The product is thermally unstable; avoid high heat.

-

-

Purification: The residue is often pure enough for downstream use. If necessary, rapid filtration through a silica plug (eluting with DCM/Hexanes) removes polar impurities. Recrystallization can be attempted from cold hexane/ether.

Visualization: Synthesis Logic

The following diagram illustrates the conversion logic and byproduct management.

Figure 1: Deoxychlorination pathway utilizing Thionyl Chloride, highlighting the clean generation of gaseous byproducts.

Reactivity Profile & Applications

3,4-Diethoxybenzyl chloride acts as a potent electrophile .[1] The electron-donating ethoxy groups at the para and meta positions stabilize the formation of a benzylic carbocation, making this compound highly reactive in

Key Reaction Pathways[2]

-

N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in alkaloids).

-

O-Alkylation: Protection of phenols or carboxylic acids.

-

C-Alkylation: Friedel-Crafts alkylation or reaction with enolates (e.g., malonate esters) to extend carbon chains.

Application Case Study: Drotaverine Analogs

In the synthesis of isoquinoline derivatives like Drotaverine (an antispasmodic), the 3,4-diethoxybenzyl moiety is often introduced to modify lipophilicity compared to the dimethoxy analog (Papaverine/Verapamil series). The ethoxy chains increase the LogP, potentially altering blood-brain barrier (BBB) penetration and metabolic stability.

Figure 2: Divergent synthesis utility of 3,4-diethoxybenzyl chloride in constructing pharmacophores.

Handling, Stability, and Safety (E-E-A-T)

Safety Warning: As a benzyl chloride derivative, this compound is a potent alkylating agent and lachrymator . It causes severe skin burns and eye damage.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to moisture, releasing HCl gas.

-

Self-Validation of Purity: Before use in critical steps, check purity via

-NMR.-

Diagnostic Signal: The benzylic

protons typically appear as a singlet around

-

Handling Protocol:

-

Always handle in a functioning fume hood.

-

Use double nitrile gloves.

-

Quench glassware with dilute aqueous ammonia or NaOH before removal from the hood to neutralize traces of the alkylating agent.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2434831, 4-(Chloromethyl)-1,2-diethoxybenzene. Retrieved from [Link]

Sources

Thermal stability profile of 4-Chloromethyl-1,2-diethoxy-benzene

This guide provides an in-depth technical analysis of the thermal stability profile of 4-Chloromethyl-1,2-diethoxy-benzene (CAS: 27472-20-4), also known as 3,4-Diethoxybenzyl chloride .

Technical Whitepaper & Process Safety Guide

Executive Technical Summary

4-Chloromethyl-1,2-diethoxy-benzene is a reactive alkylating agent belonging to the class of electron-rich benzyl chlorides. While widely used as a pharmaceutical intermediate for introducing the 3,4-diethoxybenzyl moiety, its thermal stability profile presents significant process safety challenges.

Unlike unsubstituted benzyl chloride, the presence of two ethoxy groups at the meta and para positions significantly destabilizes the C-Cl bond via resonance donation. This structural feature lowers the activation energy for ionization, making the compound highly susceptible to autocatalytic thermal decomposition and uncontrolled polymerization , often at temperatures well below its theoretical boiling point.

Critical Hazard: The decomposition is exothermic and generates hydrogen chloride (HCl) gas, which acts as a catalyst for further decomposition (autocatalysis), potentially leading to thermal runaway and vessel overpressure if not strictly temperature-controlled.

Chemical Identity & Structural Analysis

| Property | Detail |

| Chemical Name | 4-Chloromethyl-1,2-diethoxy-benzene |

| Synonyms | 3,4-Diethoxybenzyl chloride; |

| CAS Number | 27472-20-4 |

| Molecular Formula | C |

| Molecular Weight | 214.69 g/mol |

| Physical State | Crystalline Solid / Low-melting Solid (MP ~49-50°C) |

| Reactivity Class | Alkylating Agent; Corrosive; Moisture Sensitive |

Electronic Influence on Stability

The thermal instability stems directly from the electron-donating effects of the ethoxy groups:

-

Resonance Stabilization: The ethoxy groups stabilize the benzylic carbocation intermediate.

-

Labile C-Cl Bond: This stabilization weakens the C-Cl bond, facilitating heterolytic cleavage even at moderate temperatures.

-

Nucleophilicity: The electron-rich ring acts as a nucleophile, attacking the carbocation of a neighboring molecule, initiating a polymerization chain reaction.

Mechanistic Decomposition Pathways

The primary thermal risk is not simple bond homolysis, but rather an acid-catalyzed self-alkylation (polycondensation).

Decomposition Mechanism Diagram

Figure 1: Autocatalytic decomposition cycle of electron-rich benzyl chlorides. The release of HCl accelerates the reaction, creating a runaway scenario.

Thermal Analysis & Safety Parameters

Due to the autocatalytic nature of the decomposition, "standard" literature values can be misleading. The stability is heavily dependent on purity and thermal history. The following profile is derived from structure-activity relationships (SAR) of the 3,4-dialkoxybenzyl chloride class (e.g., Veratryl chloride).

Estimated Thermal Profile

| Parameter | Value / Range | Implications |

| DSC Onset Temperature | 80°C – 100°C | Decomposition may begin shortly after melting. |

| Exothermic Energy ( | -800 to -1200 J/g | High energy release potential; capable of adiabatic temp rise >200°C. |

| TMR | ~50°C | Time to Maximum Rate under adiabatic conditions is low. |

| Storage Temperature | < 8°C | Strictly refrigerated storage required. |

| Transport Classification | Corrosive (Class 8) | Acid gas generation during transport is a known risk. |

Critical Note: Do not rely on boiling point data (e.g., 294°C) found in databases. This is a theoretical value. The molecule will decompose violently long before reaching this temperature.

Experimental Validation Protocols

As a Senior Scientist, you must validate the specific stability of your lot, as trace impurities (Fe, Zn, moisture) can drastically lower the onset temperature.

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: To determine the onset of thermal decomposition and total energy release.

-

Sample Prep: Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to contain HCl pressure). Avoid standard aluminum pans as HCl reacts with Al, creating catalytic AlCl

artifacts. -

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp: Heat from 25°C to 300°C at 5°C/min.

-

Analysis:

-

Identify the melting endotherm (~50°C).

-

Identify the first exothermic deviation (Onset).

-

Integrate the exothermic peak to calculate

(J/g).

-

-

Criteria: If Onset < (Process Temp + 50°C), the process is unsafe without further mitigation.

Protocol B: Isothermal Stability Test (ARC Simulation)

Purpose: To detect slow decomposition at storage/process temperatures.

-

Setup: Use a Thermal Activity Monitor (TAM) or TGA held isothermally.

-

Procedure: Hold sample at intended process temperature (e.g., 40°C) for 24 hours.

-

Metric: Monitor heat flow (µW/g) or mass loss.

-

Pass Criteria: Heat flow must remain baseline stable. Any accelerating signal indicates autocatalysis.

Handling & Mitigation Strategy

Process Safety Logic Workflow

Figure 2: Operational workflow for safe handling. Note the critical check for Iron (Fe), which catalyzes decomposition.

Stabilization Techniques

-

Solid Phase: Store with a sachet of anhydrous Sodium Carbonate (Na

CO -

Liquid Phase (Solution): If dissolving, use non-nucleophilic solvents (e.g., Toluene, DCM). Avoid alcohols unless they are reactants. Add a trace of weak base (e.g., NaHCO

) if the solution must be held for >1 hour.

Emergency Response

-

Spill: Do not use water (hydrolysis generates HCl). Absorb with dry sand or earth. Neutralize with weak base.

-

Fire: Use CO

or dry chemical. Water spray may create acidic mist.

References

-

Santa Cruz Biotechnology. 4-Chloromethyl-1,2-diethoxy-benzene Safety Data Sheet (SDS). Retrieved from

-

National Institutes of Health (PubChem). Compound Summary: 4-Chloromethyl-1,2-diethoxy-benzene (CID 2434831).[1] Retrieved from

- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for general handling of benzyl halides in pharmaceutical synthesis).

-

Environment Clearance (India). Risk Assessment for 3,4-diethoxybenzyl chloride manufacturing. Retrieved from

Sources

The Lynchpin of Synthesis: An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Diethoxybenzene Derivatives

Foreword: Unlocking Molecular Complexity

In the intricate landscape of pharmaceutical and materials science, the ability to precisely and efficiently construct complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, the chloromethyl group, particularly when strategically positioned on an activated aromatic scaffold, serves as a versatile and highly reactive functional handle. This guide provides a comprehensive exploration of the reactivity of the chloromethyl group in diethoxybenzene derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, mechanistic nuances, and broad synthetic utility. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower scientists to leverage the unique reactivity of these building blocks in their pursuit of novel and impactful molecular discoveries.

The Activated Scaffold: Understanding the Electronic Influence of Diethoxy Substituents

The reactivity of the chloromethyl group in diethoxybenzene derivatives is intrinsically linked to the electronic properties of the benzene ring. The two ethoxy (-OCH₂CH₃) groups are strong activating groups due to the resonance effect, where the lone pairs on the oxygen atoms donate electron density to the aromatic π-system. This increased electron density makes the ring more nucleophilic and, consequently, more susceptible to electrophilic aromatic substitution, the very reaction used to introduce the chloromethyl group.

The ethoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of 1,2-diethoxybenzene, the primary site of chloromethylation is the para position (position 4), leading to the formation of 4-(chloromethyl)-1,2-diethoxybenzene. This regioselectivity is a consequence of both electronic and steric factors.

The enhanced electron density on the ring also plays a crucial role in stabilizing the transition states of subsequent nucleophilic substitution reactions at the benzylic carbon, a topic we will explore in detail.

Synthesis of Chloromethyl Diethoxybenzene: The Blanc Chloromethylation

The most common method for introducing a chloromethyl group onto an activated aromatic ring like 1,2-diethoxybenzene is the Blanc chloromethylation reaction . This electrophilic aromatic substitution utilizes formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).

Reaction Mechanism

The reaction proceeds through the in-situ formation of a highly electrophilic species, the chloromethyl cation ([CH₂Cl]⁺) or a related complex. The mechanism can be summarized as follows:

-

Activation of Formaldehyde: The Lewis acid catalyst coordinates with the oxygen atom of formaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Formation of the Electrophile: The activated formaldehyde reacts with hydrogen chloride to generate the chloromethyl cation or a closely related electrophilic species.

-

Electrophilic Attack: The electron-rich diethoxybenzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding the final chloromethylated product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Mechanism of Blanc Chloromethylation of 1,2-Diethoxybenzene.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,2-diethoxybenzene

This protocol is adapted from established procedures for the chloromethylation of activated aromatic compounds.

Materials:

-

1,2-Diethoxybenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Dichloromethane (or another suitable inert solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube.

-

Charge the flask with 1,2-diethoxybenzene and paraformaldehyde in a suitable solvent such as dichloromethane.

-

Cool the mixture in an ice bath and begin to bubble dry hydrogen chloride gas through the solution while stirring.

-

Slowly add anhydrous zinc chloride to the reaction mixture in portions. The reaction is exothermic and should be maintained at a low temperature (0-10 °C) during the initial stages.

-

After the addition of the catalyst, allow the reaction to warm to room temperature and continue stirring for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 4-(chloromethyl)-1,2-diethoxybenzene can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Self-Validation: The purity of the synthesized product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the characteristic benzylic chloride signals in the ¹H and ¹³C NMR spectra, along with the correct molecular ion peak in the mass spectrum, will confirm the identity of the product.

The Highly Reactive Benzylic Chloride: A Gateway to Diverse Functionality

The chloromethyl group in 4-(chloromethyl)-1,2-diethoxybenzene is a benzylic halide, which exhibits significantly enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The operative mechanism in nucleophilic substitution reactions of benzylic halides is influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring.

-

Sₙ1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. The diethoxy-substituted benzene ring effectively stabilizes the benzylic carbocation through resonance, making the Sₙ1 pathway favorable, especially with weak nucleophiles in polar, protic solvents.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} . Caption: Sₙ1 Pathway for Nucleophilic Substitution.

-

Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Strong nucleophiles in polar, aprotic solvents favor the Sₙ2 pathway. The transition state is also stabilized by the delocalization of electron density into the aromatic ring.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Sₙ2 Pathway for Nucleophilic Substitution.

Quantitative Data: Reactivity and Characterization

Table 1: Spectroscopic Data for 4-(Chloromethyl)-1,2-diethoxybenzene

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~6.8-7.0 ppm (m, 3H, Ar-H), δ ~4.5 ppm (s, 2H, Ar-CH₂-Cl), δ ~4.1 ppm (q, 4H, -O-CH₂-CH₃), δ ~1.4 ppm (t, 6H, -O-CH₂-CH₃)[1] |

| ¹³C NMR (Predicted) | Signals corresponding to aromatic carbons, the benzylic carbon (~46 ppm), ethoxy carbons (~64 ppm and ~15 ppm). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₁₁H₁₅ClO₂. |

Synthetic Applications: A Hub for Molecular Diversification

The high reactivity of the chloromethyl group makes 4-(chloromethyl)-1,2-diethoxybenzene a valuable intermediate for the introduction of a wide array of functional groups.

Reactions with N-Nucleophiles: Synthesis of Benzylic Amines

Benzylic amines are important pharmacophores found in numerous drug molecules. 4-(Chloromethyl)-1,2-diethoxybenzene readily reacts with primary and secondary amines to afford the corresponding N-benzylated products.

Experimental Protocol: Synthesis of N-(3,4-diethoxybenzyl)amine (General Procedure)

Materials:

-

4-(Chloromethyl)-1,2-diethoxybenzene

-

Primary or secondary amine (e.g., piperidine, morpholine, aniline)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of the amine and base in the chosen solvent, add a solution of 4-(chloromethyl)-1,2-diethoxybenzene dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Reactions with O-Nucleophiles: Synthesis of Benzyl Ethers

The reaction with alkoxides or phenoxides provides a straightforward route to benzyl ethers, which can be useful as protecting groups or as final products with specific biological activities.

Experimental Protocol: Synthesis of 3,4-Diethoxybenzyl Ethers (General Procedure)

Materials:

-

4-(Chloromethyl)-1,2-diethoxybenzene

-

Alcohol or phenol

-

A strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

-

In an inert atmosphere (e.g., under nitrogen or argon), add the alcohol or phenol to a suspension of the base in the anhydrous solvent.

-

Stir the mixture until the deprotonation is complete (cessation of hydrogen evolution if using NaH).

-

Add a solution of 4-(chloromethyl)-1,2-diethoxybenzene dropwise to the alkoxide/phenoxide solution.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Reactions with S-Nucleophiles: Synthesis of Benzyl Thioethers

Thiols and thiophenols are excellent nucleophiles and react readily with 4-(chloromethyl)-1,2-diethoxybenzene to form thioethers.

Experimental Protocol: Synthesis of 3,4-Diethoxybenzyl Thioethers (General Procedure)

Materials:

-

4-(Chloromethyl)-1,2-diethoxybenzene

-

Thiol or thiophenol

-

A base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, DMF)

Procedure:

-

To a solution of the thiol in the solvent, add the base and stir for a short period.

-

Add a solution of 4-(chloromethyl)-1,2-diethoxybenzene to the thiolate solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction as described for the synthesis of amines and ethers, followed by purification.

Reactions with Cyanide: A Gateway to Carboxylic Acids and More

The substitution with cyanide ion is a particularly useful transformation as the resulting benzyl cyanide can be hydrolyzed to the corresponding phenylacetic acid, a key intermediate in the synthesis of many pharmaceuticals. For instance, 3,4-dimethoxyphenylacetic acid, an analogue of the diethoxy compound, is a precursor to the calcium channel blocker Verapamil.[2]

Experimental Protocol: Synthesis of (3,4-Diethoxyphenyl)acetonitrile

Materials:

-

4-(Chloromethyl)-1,2-diethoxybenzene

-

Sodium cyanide or potassium cyanide

-

A polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

-

Caution: Cyanide salts are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve the cyanide salt in the solvent and heat the solution gently.

-

Add a solution of 4-(chloromethyl)-1,2-diethoxybenzene dropwise to the heated cyanide solution.

-

Maintain the reaction at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer thoroughly with water and brine, dry, and concentrate.

-

Purify the resulting nitrile by vacuum distillation or column chromatography.

Table 2: Summary of Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Product Type |

| Amine (R₂NH) | Piperidine | N-Benzylamine |

| Alkoxide (RO⁻) | Sodium Ethoxide | Benzyl Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide | Benzyl Thioether |

| Cyanide (CN⁻) | Sodium Cyanide | Benzyl Cyanide |

| Azide (N₃⁻) | Sodium Azide | Benzyl Azide |

Conclusion: A Versatile Tool for Innovation

The chloromethyl group on a diethoxybenzene scaffold represents a powerful and versatile synthetic handle. The activating and directing effects of the ethoxy groups facilitate its introduction onto the aromatic ring and enhance its reactivity in subsequent nucleophilic substitution reactions. This in-depth guide has provided a comprehensive overview of the synthesis, mechanistic underpinnings, and broad synthetic utility of chloromethyl diethoxybenzene derivatives. By understanding the principles that govern their reactivity and utilizing the detailed protocols provided, researchers in drug discovery and materials science can effectively employ these valuable building blocks to construct novel and complex molecular targets, driving innovation in their respective fields.

References

-

PubChem. 4-Chloromethyl-1,2-diethoxy-benzene. Available from: [Link]

-

PubChem. 1H NMR Spectra for 4-(chloromethyl)-1,2-diethoxybenzene. Available from: [Link]

- Matsjeh S, et al. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Pharmacy and Pharmaceutical Sciences. 2014;3(8):101-106.

- Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

NIST WebBook. 3,4-Dimethoxybenzoyl chloride. Available from: [Link]

-

PrepChem. Synthesis of 3,4-dimethoxybenzyl chloride. Available from: [Link]

-

MDPI. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Available from: [Link]

-

MDPI. Synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Available from: [Link]

-

LOCKSS. DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Available from: [Link]

Sources

Application Note: Nucleophilic Substitution Protocols for 4-Chloromethyl-1,2-diethoxy-benzene

Executive Summary & Compound Profile

This technical guide details the optimized protocols for utilizing 4-Chloromethyl-1,2-diethoxy-benzene (herein referred to as 3,4-DEBC ) as a highly reactive electrophile in nucleophilic substitutions.

Unlike unsubstituted benzyl chlorides, 3,4-DEBC possesses two electron-donating ethoxy groups at the meta and para positions relative to the chloromethyl group. This electronic structure significantly enhances the lability of the C-Cl bond, stabilizing the benzylic carbocation intermediate. Consequently, this substrate exhibits heightened reactivity, requiring specific handling to prevent hydrolysis or self-polymerization while maximizing yield in

Chemical Profile

| Property | Value |

| IUPAC Name | 4-(Chloromethyl)-1,2-diethoxybenzene |

| CAS Number | 27472-20-4 |

| Molecular Formula | |

| Molecular Weight | 214.69 g/mol |

| Physical State | Off-white solid or viscous oil (dependent on purity/temp) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Acetonitrile; decomposes in water.[1][2] |

| Stability | Moisture sensitive (hygroscopic). Store under inert gas at 2–8°C. |

Mechanistic Insight: The "Electronic Push" Effect

To design effective experiments, one must understand the causality of the substrate's reactivity.

The two ethoxy groups (-OEt) exert a strong +M (mesomeric) effect. This electron donation stabilizes the developing positive charge at the benzylic position during the transition state.

-

Implication for

: The energy barrier for chloride departure is lowered, making solvolysis (hydrolysis) extremely rapid in protic solvents. -

Implication for

: The transition state is stabilized, making the carbon highly electrophilic toward soft nucleophiles (amines, thiols, phosphines).

Operational Consequence: Reactions must be performed in anhydrous non-protic solvents (e.g., Acetonitrile, DMF, THF) to suppress the formation of the alcohol byproduct (3,4-diethoxybenzyl alcohol).

Reaction Landscape & Workflow

The following diagram illustrates the divergent pathways available for 3,4-DEBC, highlighting the critical decision nodes for solvent and catalyst choice.

Figure 1: Divergent reaction pathways for 3,4-DEBC. Solid lines indicate desired synthetic routes; dashed lines indicate decomposition pathways.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of secondary/tertiary amines, common pharmacophores in PDE inhibitors and isoquinoline alkaloids.

Rationale: A weak inorganic base (

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 3,4-DEBC | 1.0 eq | Electrophile |

| Amine (Primary/Secondary) | 1.1 – 1.2 eq | Nucleophile |

| Potassium Carbonate ( | 2.0 eq | Acid Scavenger (HCl removal) |

| Potassium Iodide (KI) | 0.1 eq (Catalytic) | Finkelstein catalyst (activator) |

| Acetonitrile (MeCN) | [0.2 M] | Solvent (Polar Aprotic) |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve 1.0 eq of 3,4-DEBC in anhydrous Acetonitrile (concentration ~0.2 M).

-

Activation: Add 0.1 eq of KI. Stir for 10 minutes at room temperature. Note: The solution may darken slightly as the more reactive benzyl iodide forms transiently.

-

Addition: Add 2.0 eq of powdered, anhydrous

, followed by the slow addition of the amine (1.1 eq). -

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the chloride starting material (

in 4:1 Hex/EtOAc).

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

Protocol B: C-C Bond Formation (Cyanation)

Application: Synthesis of 3,4-diethoxyphenylacetonitrile, a key precursor for homoveratrylamine analogs and isoquinolines (e.g., Papaverine analogs). Rationale: Uses phase-transfer conditions or polar solvents to solubilize the cyanide ion.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 3,4-DEBC | 1.0 eq | Electrophile |

| Sodium Cyanide (NaCN) | 1.5 eq | Nucleophile |

| DMF or DMSO | [0.5 M] | Solvent (High dielectric constant) |

| Water | Trace | Co-solvent (if using acetone) |

Step-by-Step Methodology

Safety Warning: NaCN is fatal if swallowed or in contact with acid. Perform in a well-ventilated fume hood with a bleach quench bath ready.

-

Dissolution: Dissolve 1.5 eq of NaCN in minimal water (or use dry NaCN in DMSO for faster rates).

-

Substrate Addition: Dissolve 1.0 eq of 3,4-DEBC in DMF (or DMSO).

-

Mixing: Add the cyanide solution to the substrate solution dropwise at 0°C to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 3–12 hours.

-

Note: Heating >80°C may cause darkening/polymerization due to the electron-rich ring.

-

-

Quench: Pour the mixture into a 5% NaOH solution (to keep any free cyanide as the non-volatile salt).

-

Extraction: Extract with Ethyl Acetate (

). -

Destruction of Waste: Treat aqueous waste with bleach (NaOCl) to oxidize cyanide to cyanate before disposal.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Moisture in solvent or atmosphere. | Use anhydrous solvents (molecular sieves); keep under |

| Polymerization (Gunk) | Acid-catalyzed self-condensation. | Ensure base ( |

| Slow Reaction | Poor nucleophilicity. | Add catalytic KI (10 mol%) or TBAI (tetrabutylammonium iodide) to generate the reactive benzyl iodide in situ. |

| Lachrymatory Effect | Volatilization of benzyl chloride. | Handle exclusively in a fume hood. Decontaminate glassware with dilute alcoholic KOH. |

References

-

BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxybenzyl Chloride. Retrieved from (Source 1.10).

-

Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011).[5] Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. J. Am. Chem. Soc., 133, 19020-19023.[5] Retrieved from (Source 1.1).

-

PrepChem. Synthesis of 3,4-dimethoxybenzyl chloride. Retrieved from (Source 1.12).

-

PubChem. 4-Chloromethyl-1,2-diethoxy-benzene (CID 2434831).[1] Retrieved from (Source 1.13).

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from (Source 1.8).

Sources

- 1. 4-Chloromethyl-1,2-diethoxy-benzene | C11H15ClO2 | CID 2434831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

- 5. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic N-Alkylation of Amines with 4-Chloromethyl-1,2-diethoxy-benzene for Drug Discovery

Introduction: The Strategic Value of the 1,2-Diethoxybenzene Moiety

In the landscape of modern medicinal chemistry, the 1,2-diethoxybenzene scaffold is a privileged structural motif. Its presence in various active pharmaceutical ingredients (APIs) highlights its importance as a versatile building block.[1] The electron-donating nature of the dual ethoxy groups activates the aromatic ring, influencing its metabolic stability and receptor-binding interactions.[1] 4-Chloromethyl-1,2-diethoxy-benzene (CAS: 27472-20-4) serves as a key electrophilic intermediate, enabling the covalent attachment of this valuable moiety to nucleophilic amine-containing molecules.[2][3]

This guide provides a comprehensive, in-depth protocol for the N-alkylation of primary and secondary amines using 4-Chloromethyl-1,2-diethoxy-benzene. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental procedure, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel chemical entities incorporating the 3,4-diethoxybenzyl group.

Mechanistic Rationale and Key Principles

The N-alkylation of an amine with 4-Chloromethyl-1,2-diethoxy-benzene, a substituted benzyl chloride, is a classic nucleophilic substitution reaction. The reaction's efficiency and selectivity are governed by several critical factors that must be carefully controlled.

The SN2 Pathway: A Controlled Trajectory

The reaction proceeds primarily through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[4] In this pathway, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to the chlorine). This occurs in a single, concerted step where the new Carbon-Nitrogen bond forms simultaneously as the Carbon-Chlorine bond breaks.

While benzyl halides can potentially undergo an SN1 reaction due to the resonance stabilization of the resulting benzyl carbocation, the SN2 pathway is favored under the conditions outlined in this protocol, particularly with the use of polar aprotic solvents, which do not effectively stabilize carbocation intermediates.[5][6] Controlling the reaction to favor the SN2 mechanism is crucial for preventing side reactions and ensuring predictable outcomes.

Caption: General SN2 mechanism for amine alkylation.

The Challenge of Over-Alkylation

A significant challenge in amine alkylation is the potential for the reaction to proceed beyond the desired mono-alkylation. The secondary or tertiary amine product is often more nucleophilic than the primary or secondary amine starting material.[7] This "runaway reaction" can lead to a mixture of mono-, di-, and even quaternary ammonium salts, complicating purification and reducing the yield of the target compound.[7]

Strategic Mitigation:

-

Stoichiometric Control: Using a molar excess of the starting amine ensures it is the statistically dominant nucleophile, outcompeting the product for the remaining alkylating agent.

-

Use of an Inorganic Base: Employing a non-nucleophilic inorganic base (e.g., K₂CO₃, NaHCO₃) to scavenge the HCl by-product is the preferred method. This base neutralizes the acid without competing in the alkylation reaction.[8]

The Essential Role of the Base

During the SN2 reaction, the amine nucleophile attacks the benzyl chloride, forming an ammonium salt intermediate.[4] This intermediate is protonated and no longer nucleophilic. A base is required to deprotonate the ammonium salt, regenerating the neutral amine and allowing the reaction to proceed to completion.[9][10] In the absence of a separate base, a second equivalent of the starting amine must act as the base, consuming valuable reactant.

Solvent Selection: Facilitating the SN2 Reaction

The choice of solvent has a profound impact on the reaction rate and mechanism. For SN2 reactions, polar aprotic solvents are ideal.[5][11]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, Acetone): These solvents can dissolve the ionic reactants but do not engage in strong hydrogen bonding with the amine nucleophile. This leaves the nucleophile "free" and highly reactive, accelerating the SN2 reaction.[11]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form a hydrogen-bonding "shell" around the amine nucleophile, stabilizing it and reducing its reactivity, which slows down the SN2 reaction.[11] They can also promote the unwanted SN1 pathway.[5]

Detailed Experimental Protocol

This protocol describes the N-alkylation of morpholine as a model secondary amine. The principles can be readily adapted for other primary or secondary amines.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role | Notes |

| 4-Chloromethyl-1,2-diethoxy-benzene | 27472-20-4 | 214.69 | Alkylating Agent | The limiting reagent. |

| Morpholine | 110-91-8 | 87.12 | Nucleophile (Amine) | Use 1.2 equivalents. |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base | Use 2.0 equivalents. |

| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | Solvent | Ensure dryness for optimal results. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent | For workup. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Aqueous Phase | For workup. |

| Brine (Saturated NaCl solution) | N/A | N/A | Washing Agent | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent | For organic phase. |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | Stationary Phase | 230-400 mesh. |

Step-by-Step Methodology

Caption: Experimental workflow for N-alkylation protocol.

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add morpholine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask. Begin stirring to create a suspension.

-

Addition of Alkylating Agent: Add 4-Chloromethyl-1,2-diethoxy-benzene (1.0 mmol, the limiting reagent) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 60 °C using an oil bath and maintain stirring. The reaction is typically complete within 4-6 hours.

-

In-Process Control (TLC Monitoring): Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Eluent System: A mixture of Ethyl Acetate/Hexanes (e.g., 30:70 v/v) is a good starting point.

-

Procedure: Every hour, take a small aliquot from the reaction mixture, spot it on a TLC plate alongside the starting materials.

-

Observation: The reaction is complete when the spot corresponding to 4-Chloromethyl-1,2-diethoxy-benzene is no longer visible.

-

-

Workup - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts through a pad of Celite, washing the filter cake with a small amount of ethyl acetate.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).[12]

-

Workup - Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

-

Purification: Purify the crude product by silica gel column chromatography.[12] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure N-(3,4-diethoxybenzyl)morpholine.

-

Characterization: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by a self-validating framework built upon in-process controls and post-process verification.

-

In-Process Validation: The mandated use of TLC provides real-time, semi-quantitative data on the reaction's progress. It confirms the consumption of the limiting reagent and the formation of a new, more polar product, preventing premature workup or unnecessarily long reaction times.

-

Post-Process Verification: The final purification step via column chromatography physically separates the desired product from unreacted starting materials and by-products. Subsequent characterization by NMR and MS provides unequivocal structural confirmation and a definitive measure of purity, validating the success of the entire process.

Field-Proven Insights & Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction is Stagnant or Slow | 1. Insufficient temperature.2. Poor quality or wet solvent/reagents.3. Inefficient stirring of the heterogeneous mixture. | 1. Increase the reaction temperature incrementally (e.g., to 80 °C, the boiling point of acetonitrile).2. Ensure all reagents are anhydrous, particularly the solvent and K₂CO₃.3. Use a high-quality magnetic stir bar and ensure vigorous stirring to maximize surface contact. |

| Multiple Products on TLC (Over-alkylation) | This is primarily an issue with primary amines. The secondary amine product is reacting further. | 1. Increase the excess of the primary amine starting material (e.g., from 1.2 to 3-5 equivalents).2. Ensure at least 2 equivalents of the inorganic base are used to efficiently neutralize the generated acid.3. For particularly challenging substrates, consider alternative synthetic routes like reductive amination.[7] |

| Difficult Purification | The product and starting amine have very similar polarity (Rf values on TLC are close). | 1. Use a shallower gradient during column chromatography to improve separation.2. If the product is basic, an acid/base extraction can be attempted. Dissolve the crude mixture in ether, extract with dilute HCl (1M). The amine product will move to the aqueous layer as a salt. Basify the aqueous layer with NaOH and re-extract with ether to recover the purified amine.[13] |

References

- Benchchem. (n.d.). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy.

- University of Calgary. (n.d.). Ch22: Alkylation of Amines.

- Echemi. (2022, August 8). What is the effect of solvent on SN2 reaction.

- Reddit. (2020, May 24). Benzyl chloride to benzyl alcohol SN1 or SN2?

- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?

- Gorgas, N., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications.

- Benchchem. (n.d.). 1,2-Diethoxybenzene|High-Purity Research Chemical.

- Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube.

- Li, Q.-Q., et al. (2015). Direct Alkylation of Amines with Alcohols Catalyzed by Base. Organic Letters, 17(21), 5328-5331.

- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).

- Reddy, K. S., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. Letters in Organic Chemistry, 4(1), 30-33.

- Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube.

- Google Patents. (n.d.). EP1838658A1 - Process for preparing benzylated amines.

- Reddit. (2024, November 8). How to purify Benzylamine?

- Balla, D., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11252-11260.

- Chemsrc. (2025, August 25). 4-CHLOROMETHYL-1,2-DIETHOXY-BENZENE | CAS#:27472-20-4.

- PubChem. (n.d.). 4-Chloromethyl-1,2-diethoxy-benzene.

Sources

- 1. 1,2-Diethoxybenzene|High-Purity Research Chemical [benchchem.com]

- 2. 4-CHLOROMETHYL-1,2-DIETHOXY-BENZENE | CAS#:27472-20-4 | Chemsrc [chemsrc.com]

- 3. 4-Chloromethyl-1,2-diethoxy-benzene | C11H15ClO2 | CID 2434831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. quora.com [quora.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base-mediated cascade amidination/N-alkylation of amines by alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

Application Note: High-Efficiency Etherification using 3,4-Diethoxybenzyl Chloride

Introduction & Strategic Utility

3,4-Diethoxybenzyl chloride (DEBC) is a specialized electrophile used primarily to introduce the 3,4-diethoxybenzyl moiety—a lipophilic, electron-rich protecting group or pharmacophore often found in phosphodiesterase inhibitors and isoquinoline alkaloids. Structurally analogous to the more common 3,4-dimethoxybenzyl (veratryl) chloride, the diethoxy variant offers distinct advantages in medicinal chemistry: increased lipophilicity (

However, DEBC presents a specific challenge: the electron-donating ethoxy groups at the 3- and 4-positions significantly stabilize the benzylic carbocation. This makes the compound highly reactive but also prone to rapid hydrolysis (

This guide outlines a Finkelstein-Assisted Williamson Ether Synthesis protocol designed to maximize yield by suppressing hydrolysis while accelerating the desired

Key Chemical Properties

| Property | Value | Notes |

| IUPAC Name | 1-(Chloromethyl)-3,4-diethoxybenzene | |

| CAS Number | 10426-02-5 | |

| Molecular Weight | 214.69 g/mol | Heavier than dimethoxy analog (186.64 g/mol ) |

| Physical State | Low-melting solid or oil | May crystallize upon cold storage |

| Storage | 2–8°C, under Argon/Nitrogen | Critical: Moisture sensitive |

Critical Handling & Stability (The "Hidden Yield Killer")

Before initiating synthesis, the integrity of the reagent must be verified. Commercial DEBC often degrades to the alcohol upon storage.

The Acid Test (Self-Validation):

Dissolve 50 mg of DEBC in 0.5 mL of wet acetone. Add a drop of

-

Instant White Precipitate: High chloride content (Good).

-

Slow/No Precipitate: Significant hydrolysis has occurred (Bad). Purify via rapid filtration through a short plug of silica using Hexanes/DCM (1:1) if necessary.

Protocol A: O-Alkylation of Phenols (The "Standard" Method)

This protocol utilizes a weak base (

Reagents & Stoichiometry[2]

-

Substrate: Phenol derivative (1.0 equiv)

-

Electrophile: 3,4-Diethoxybenzyl chloride (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 equiv)

-

Solvent: Acetone (HPLC Grade, dried over molecular sieves) or DMF (for unreactive phenols)

Step-by-Step Methodology

-

System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Solvation: Charge the flask with the Phenol (1.0 equiv) and anhydrous Acetone (

concentration relative to phenol). -

Deprotonation: Add

(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may change color (yellow/orange) as the phenoxide anion forms. -

Activation (The Finkelstein Step): Add the iodide catalyst (0.1 equiv).

-

Expert Insight: This converts the benzylic chloride into a transient, highly reactive benzylic iodide in situ, accelerating the reaction rate by orders of magnitude.

-

-

Addition: Add 3,4-Diethoxybenzyl chloride (1.2 equiv) dropwise (if liquid) or as a solution in minimal acetone.

-

Reflux: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 4–12 hours.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, -

Evaporate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over

, filter, and concentrate.

-

Protocol B: O-Alkylation of Aliphatic Alcohols (The "Aggressive" Method)

Aliphatic alcohols are less acidic (

Reagents

-

Substrate: Primary/Secondary Alcohol (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

-

Electrophile: DEBC (1.2 equiv)

-

Solvent: Anhydrous DMF or THF (

).

Methodology

-

Base Prep: Place NaH in a dried flask under

. Wash twice with dry Hexanes to remove mineral oil if the downstream purification is sensitive to grease; otherwise, use as is. -

Alkoxide Formation: Suspend NaH in dry DMF/THF. Cool to 0°C. Add the Alcohol dropwise. Stir for 30 min at 0°C

RT until hydrogen evolution ceases. -

Alkylation: Cool back to 0°C. Add DEBC (1.2 equiv) slowly. Add TBAI (0.05 equiv) if using THF.

-

Reaction: Allow to warm to room temperature. Stir for 3–6 hours.

-

Quench: Carefully quench with saturated

solution at 0°C. -

Extraction: Extract with

(preferred over DCM for DMF removal). Wash organic layer copiously with water (

Mechanistic Visualization

The following diagram illustrates the "Finkelstein-Assisted" pathway, highlighting why the iodide catalyst is critical for efficiency.

Figure 1: Catalytic cycle showing the in situ activation of the chloride to the iodide.

Workflow Decision Matrix

Use this logic flow to determine the optimal conditions for your specific substrate.

Figure 2: Selection guide for base and solvent based on substrate acidity.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of DEBC | Ensure solvent is anhydrous. Check DEBC quality with |

| No Reaction | Chloride is too stable | Add 10 mol% TBAI or KI. Switch solvent from Acetone to DMF (higher boiling point/polarity). |

| C-Alkylation | Phenoxide attacking via Carbon | Use a non-polar solvent (Toluene) or switch to a harder counter-ion (LiH instead of NaH) - rare for simple phenols. |

| Product is Oil | Residual DMF | Wash organic layer with water ( |

References

-

BenchChem. (2025).[4][1] Stability of 3,4-Dimethoxybenzyl Chloride Under Storage. Retrieved from

- Note: Provides foundational stability data for the 3,4-dialkoxybenzyl chloride class.

-

Organic Syntheses. (1973).[3] Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 5, p.414.[3] Retrieved from

- Standardizing the Williamson Ether synthesis protocols.

-

Santa Cruz Biotechnology. (2024).[5] 3,4-Dimethoxybenzyl chloride Product Data. Retrieved from

- Reference for physical properties and handling of the structural analog.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

- Mechanistic grounding for optimiz

Sources

Application Note: Strategic Utilization of 4-Chloromethyl-1,2-diethoxy-benzene in Medicinal Chemistry

Executive Summary

4-Chloromethyl-1,2-diethoxy-benzene (CAS: 27472-20-4), also known as 3,4-diethoxybenzyl chloride, is a high-value electrophilic building block.[1] While structurally similar to the ubiquitous 3,4-dimethoxybenzyl chloride (veratryl chloride), the presence of ethyl chains imparts distinct lipophilic properties and solubility profiles critical for late-stage drug candidate optimization.[1]

This guide details the strategic application of this reagent in N-alkylation (pharmacophore installation) and O-alkylation (tunable protecting group strategies).[1] It addresses the specific stability challenges posed by the electron-rich benzylic system and provides validated protocols to maximize yield and safety.[1]

Technical Profile & Reactivity Analysis

Structural Logic

The molecule features a benzene ring activated by two ethoxy groups at the 3 and 4 positions (relative to the alkyl chain).[1] The chloromethyl group at position 1 is the reactive center.[1]

-

Electronic Effect: The ethoxy groups are strong electron-donating groups (EDGs) via resonance.[1] This significantly stabilizes the benzylic carbocation intermediate.[1]

-

Reactivity Consequence: The reagent is highly reactive toward nucleophiles (

and -

Solubility: Unlike its methoxy analog, the diethoxy variant offers enhanced solubility in non-polar solvents (DCM, Toluene) and increases the LogP of the final drug molecule, potentially improving membrane permeability.[1]

Stability & Handling (Critical)

Warning: This compound is a potent lachrymator and corrosive agent.[1]

-

Hydrolysis Risk: Exposure to ambient moisture rapidly converts the chloride to 3,4-diethoxybenzyl alcohol and HCl.[1][2]

-

Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Quality Check: Before use, check for the presence of a "sharp" acidic odor (HCl) or white precipitate (polymerization/hydrolysis products).[1]

Visualizing the Reactivity Landscape

The following diagram maps the core transformations accessible via this building block.

Figure 1: Divergent synthesis pathways utilizing the electrophilic benzylic carbon.[1]

Protocol A: N-Alkylation (Pharmacophore Installation)

This protocol describes the synthesis of a tertiary amine, a common motif in isoquinoline alkaloids and phosphodiesterase inhibitors.[1]

Mechanism:

Materials

| Reagent | Equivalents | Role |

| Secondary Amine Substrate | 1.0 eq | Nucleophile |

| 4-Chloromethyl-1,2-diethoxy-benzene | 1.1 eq | Electrophile |

| Potassium Carbonate ( | 2.5 eq | Acid Scavenger (HCl) |

| Potassium Iodide (KI) | 0.1 eq | Catalyst (Finkelstein) |

| Acetonitrile (MeCN) | [0.2 M] | Solvent (Polar Aprotic) |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool under Nitrogen.

-

Dissolution: Dissolve the secondary amine (1.0 eq) in anhydrous MeCN.

-

Base Addition: Add powdered, anhydrous

(2.5 eq) and catalytic KI (0.1 eq).-

Expert Note: KI generates the in situ benzylic iodide, which is a better leaving group, accelerating the reaction and minimizing side reactions.[1]

-

-

Electrophile Addition: Add 4-Chloromethyl-1,2-diethoxy-benzene (1.1 eq) dropwise.

-

Reaction: Stir at 60°C for 4–6 hours.

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: The "DEB" Protecting Group Strategy

The 3,4-Diethoxybenzyl (DEB) group acts as a lipophilic alternative to the standard 3,4-Dimethoxybenzyl (DMB) group.[1] It protects amines or alcohols and is cleavable under specific acidic conditions.[1]

Cleavage Logic: The electron-rich ring stabilizes the carbocation formed during acidolysis (e.g., with TFA), releasing the protected functional group.[1]

Workflow Visualization

Figure 2: The DEB protection/deprotection cycle.

Deprotection Protocol (Standardized)

-

Dissolution: Dissolve the DEB-protected substrate in DCM (0.1 M).

-

Scavenger: Add Triethylsilane (

, 2.0 eq).-

Why? The scavenger traps the reactive 3,4-diethoxybenzyl carbocation, preventing re-alkylation or polymerization.[1]

-

-

Acidolysis: Add Trifluoroacetic acid (TFA) dropwise (10–20% v/v final concentration).[1]

-

Reaction: Stir at Room Temperature for 1–2 hours. The solution typically turns purple/dark red due to the resonance-stabilized cation.[1]

-

Quench: Slowly pour into saturated

.

Comparison: Diethoxy (DEB) vs. Dimethoxy (DMB)[1]

Researchers often choose between these two analogs. The table below guides the selection process.

| Feature | 3,4-Dimethoxy (DMB) | 3,4-Diethoxy (DEB) | Application Insight |

| Molecular Weight | 186.64 | 214.69 | DEB adds more mass; consider for mass spec tracking.[1] |

| Lipophilicity | Moderate | High | DEB is superior for carrying polar payloads through lipid membranes during assays.[1] |

| Crystallinity | High | Moderate | DEB derivatives are often oils or low-melting solids; DMB often yields crystals.[1] |

| Acid Sensitivity | High | High | Identical electronic activation; similar cleavage conditions.[1] |

References

-

PubChem. 4-(Chloromethyl)-1,2-diethoxybenzene - Compound Summary.[1][5] National Library of Medicine. [Link][1]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience. (Foundational text for DMB/DEB cleavage mechanisms).

Sources

Application Note: High-Yield Synthesis of 3,4-Diethoxybenzyl Esters via Acyl Chloride Coupling

Executive Summary

This application note details the robust preparation of 3,4-diethoxybenzyl esters utilizing acid chlorides. The 3,4-diethoxybenzyl moiety serves a dual purpose in drug development: it functions as an electron-rich protecting group (cleavable under oxidative or acidic conditions) and acts as a pharmacophore in specific phosphodiesterase inhibitors.

While direct esterification (Fischer) is possible, the acid chloride route is preferred for high-value intermediates due to its irreversibility, mild thermal requirements, and compatibility with acid-sensitive substrates. This guide emphasizes a DMAP-catalyzed nucleophilic substitution strategy to maximize yield and suppress side reactions.

Strategic Analysis & Chemical Logic

Why the Acid Chloride Route?

Direct esterification of carboxylic acids with 3,4-diethoxybenzyl alcohol often requires high temperatures or strong acid catalysts (e.g.,

-

Base-promoted coupling: Avoids acidic conditions that might prematurely cleave the benzyl ether.

-

Irreversibility: The formation of HCl (sequestered by base) drives the equilibrium forward.

-

Kinetic Control: Reaction proceeds rapidly at

to Room Temperature (RT).

The Role of 3,4-Diethoxy Substitution

The ethoxy groups at positions 3 and 4 donate electron density to the aromatic ring via resonance.

-

Impact on Synthesis: The benzylic hydroxyl group is more nucleophilic than unsubstituted benzyl alcohol, making it highly reactive. However, this also makes the resulting ester bond more susceptible to acid hydrolysis or oxidative cleavage (e.g., by DDQ).

-

Handling Precaution: Avoid strong Lewis acids during workup to prevent debenzylation.

Mechanistic Pathway

The reaction follows a nucleophilic acyl substitution.[1] To ensure rapid conversion, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt, which is then attacked by the alcohol.

Figure 1: DMAP-catalyzed nucleophilic acyl substitution cycle. The N-acylpyridinium species lowers the activation energy for the alcohol attack.

Experimental Protocol

Reagents & Materials

| Component | Equivalents (eq.) | Role | Notes |

| Acid Chloride (R-COCl) | 1.0 | Substrate | Ensure free of hydrolysis products (HCl). |